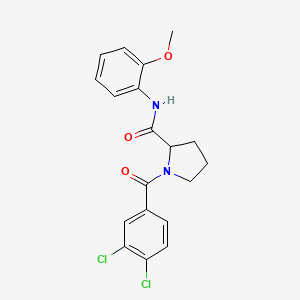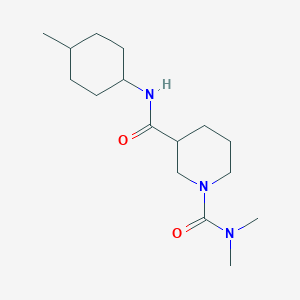
3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a piperidine derivative and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide is not fully understood. However, it has been reported to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. Modulation of the sigma-1 receptor has been reported to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide have been studied in various in vitro and in vivo models. The compound has been reported to have anticancer activity and has been shown to induce apoptosis in cancer cells. It has also been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various disease models and has the potential to be used as a drug candidate. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for the research on 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide. One of the directions is to further explore its potential therapeutic applications in various disease models. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, there is a need to develop more efficient and scalable synthesis methods for the compound to make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-ethynylaniline with 1,3-dimethyl-4-piperidone in the presence of a palladium catalyst. The reaction yields the desired compound in good yields.
Aplicaciones Científicas De Investigación
3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide has shown potential applications in various scientific research fields. It has been used as a ligand in the development of new drugs for the treatment of various diseases. The compound has been reported to have anticancer activity and has been studied for its potential use in cancer therapy. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-13-7-5-9-15(11-13)18-16(21)14-8-6-10-20(12-14)17(22)19(2)3/h1,5,7,9,11,14H,6,8,10,12H2,2-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHZLQQOOABMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)

![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)


![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)

![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)
![4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one](/img/structure/B7517729.png)
